N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is an organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has the molecular formula CHNO and features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. This oxadiazole moiety is significant due to its diverse biological activities and applications in medicinal chemistry .
This compound belongs to the class of oxadiazole derivatives, which are known for their varied pharmacological properties. Oxadiazoles can be synthesized through different methods, including cyclization reactions involving hydrazides and carboxylic acids or nitriles . The compound is classified as a potential drug candidate due to its interaction with biological targets, particularly the trace amine-associated receptor 1 (TAAR1).
The synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves several key steps:
In industrial settings, these synthetic routes can be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency while minimizing solvent use . Continuous flow reactors may also be employed for large-scale production to ensure consistent quality and output.
The molecular structure of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can be represented as follows:
The compound features a central oxadiazole ring substituted with a 2-methylphenyl group and an ethanamine moiety, contributing to its biological activity .
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine participates in various chemical reactions due to its functional groups:
These reactions are influenced by the specific conditions and reagents used during synthesis .
The primary action of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine involves its role as an agonist at the trace amine-associated receptor 1 (TAAR1). Upon binding to this receptor:
The pharmacokinetic properties suggest that this compound may exhibit absorption, distribution, metabolism, and excretion characteristics similar to other phenethylamine derivatives.
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is classified as an irritant. Its physical properties include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential applications in drug formulation .
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years until its photochemical rearrangement properties sparked renewed interest in the mid-20th century [1]. The pivotal transition from chemical curiosity to pharmacologically relevant scaffold occurred in the 1960s with the approval of Oxolamine as a cough suppressant—the first marketed drug featuring this heterocycle [1]. This breakthrough demonstrated the ring's biological compatibility and stimulated systematic exploration of its medicinal potential. By the 1980s, medicinal chemists had identified 1,2,4-oxadiazole derivatives exhibiting diverse activities, including vasodilation (Butalamine), anxiolysis (Fasiplon), and gastrointestinal modulation (Proxazole) [1].
The 21st century witnessed exponential growth in applications, driven by the scaffold's bioisosteric versatility and discovery in natural products. Notably, the sea slug-derived Phidianidines A/B (2011) revealed cytotoxic and receptor-agonist properties, while Quisqualic acid from Quisqualis indica seeds showed potent activity against metabotropic glutamate receptors [1]. Contemporary drugs like the antiviral Pleconaril and dystrophy treatment drug Ataluren further underscore the pharmacophore's therapeutic relevance. The scientific literature reflects this trajectory: Publications on 1,2,4-oxadiazoles doubled between 2005–2020, with applications expanding into anticancer, antimicrobial, and neurology domains [1] [5].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Development Phase | Representative Agents | Primary Therapeutic Application |
---|---|---|---|
1884 | Discovery | Synthetic heterocycle | Chemical curiosity |
1960s | First-generation drugs | Oxolamine, Butalamine | Cough suppression, Vasodilation |
1980–2000 | Structural diversification | Fasiplon, Proxazole | Anxiolytic, GI disorders |
2000–Present | Targeted & natural products | Pleconaril, Ataluren, Phidianidines | Antiviral, Genetic disorders, Cytotoxic |
The target compound exemplifies advanced bioisosteric design principles applied to 1,2,4-oxadiazole pharmacophores. Its structure integrates three critical elements:
Interactive Table 2: Structural Attributes and Bioisosteric Rationale
Toggle Basic/Advanced Structural Analysis
Structural Feature | Property Implications | Bioisosteric Role |
---|---|---|
1,2,4-Oxadiazole ring (Position 3,5) | High dipole moment (~4.5 D); Metabolic stability; Moderate H-bond acceptance (N,O) | Replaces ester (-COOR) or amide (-CONHR) groups vulnerable to esterases/proteases |
2-Methylphenyl (C5 position) | Increased lipophilicity (π-methyl effect); Steric hindrance modulates receptor access | Mimics substituted phenyl or heteroaryl motifs in lead compounds |
-CH₂CH₂N(CH₃)H sidechain | Controlled basicity (pKa ~9.2); Enhanced membrane permeability vs. quaternary ammoniums | Simulates neurotransmitter ethylamine motifs (e.g., dopamine, serotonin precursors) |
Bioisosteric substitutions in this scaffold address key drug development challenges:
Table 3: Physicochemical Profile of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃O | Calculated |
Molecular Weight | 217.27 g/mol | Calculated |
Purity (Commercial) | ≥95% | HPLC |
Melting Point | Not available | - |
Solubility (Predicted) | Moderate in organic solvents | Lipinski Rule compliance |
Canonical SMILES | CNCCC1=NOC(C2=CC=CC=C2C)=N1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1